1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate
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Overview
Description
1-[®-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate is a chiral imidazolium salt. It is known for its applications in asymmetric synthesis and catalysis due to its unique structural properties. The compound is characterized by its yellowish powder appearance and high chemical purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[®-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate typically involves the reaction of ®-2-Hydroxy-1-phenylethylamine with 2,4,6-trimethylbenzyl chloride under basic conditions to form the corresponding imidazolium salt. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[®-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Substitution: The phenyl and trimethylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include ketones, aldehydes, imidazoline derivatives, and substituted aromatic compounds .
Scientific Research Applications
1-[®-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate has diverse applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating diseases through its interaction with biological targets.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[®-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to specific sites, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1-[(S)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate: The enantiomer of the compound, differing in the configuration of the chiral center.
1-[®-2-Hydroxy-1-phenylethyl]-3-(2,4,6-dimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate: Similar structure with a slight variation in the methyl substitution pattern.
Uniqueness
1-[®-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate is unique due to its specific chiral configuration and the presence of both phenylethyl and trimethylphenyl groups. This combination imparts distinct reactivity and selectivity in catalytic processes, making it valuable in asymmetric synthesis .
Properties
Molecular Formula |
C20H25F6N2OP |
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Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-phenyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;hexafluorophosphate |
InChI |
InChI=1S/C20H25N2O.F6P/c1-15-11-16(2)20(17(3)12-15)22-10-9-21(14-22)19(13-23)18-7-5-4-6-8-18;1-7(2,3,4,5)6/h4-8,11-12,14,19,23H,9-10,13H2,1-3H3;/q+1;-1 |
InChI Key |
KVZDNTKXFFQTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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